1,1-Diiodopropane

Organometallic Chemistry Carbenoid Chemistry Synthetic Methodology

1,1-Diiodopropane (CAS 10250-52-9) is a geminal diiodoalkane, C3H6I2, with a molecular weight of 295.89 g/mol. Characterized by two iodine atoms on the terminal carbon, it is a dense liquid with an estimated boiling point of 239.33°C and an estimated LogP of 3.1.

Molecular Formula C3H6I2
Molecular Weight 295.89 g/mol
CAS No. 10250-52-9
Cat. No. B076905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diiodopropane
CAS10250-52-9
Molecular FormulaC3H6I2
Molecular Weight295.89 g/mol
Structural Identifiers
SMILESCCC(I)I
InChIInChI=1S/C3H6I2/c1-2-3(4)5/h3H,2H2,1H3
InChIKeyGELJRMXFVDEVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diiodopropane CAS 10250-52-9: A Gem-Diiodoalkane for Carbenoid, Alkylation, and Olefination Reagent Procurement


1,1-Diiodopropane (CAS 10250-52-9) is a geminal diiodoalkane, C3H6I2, with a molecular weight of 295.89 g/mol [1]. Characterized by two iodine atoms on the terminal carbon, it is a dense liquid with an estimated boiling point of 239.33°C and an estimated LogP of 3.1 [1]. Its primary utility in organic synthesis stems from the high reactivity of the carbon-iodine bonds, making it a versatile precursor for generating organometallic intermediates, particularly carbenoids and alkylidene complexes, for the formation of carbon-carbon bonds [2].

Why 1,1-Diiodopropane Cannot Be Casually Substituted with Other Alkyl Halides in Critical Reactions


1,1-Diiodopropane's value is intrinsically linked to its gem-diiodo substitution pattern, which confers a singular reactivity profile not shared by mono-iodides like 1-iodopropane or even other diiodoalkanes such as 1,3-diiodopropane. The geminal arrangement is critical for the formation of highly reactive carbenoid and gem-dichromium intermediates via two-electron reduction pathways, a prerequisite for key transformations like Simmons-Smith cyclopropanations and Takai olefinations [1]. Generic substitution with a less reactive gem-dibromide or a mono-iodide would fail to generate the requisite organometallic species, leading to reaction failure or necessitating harsher, less selective conditions. Furthermore, its specific alkyl chain length (C3) provides a distinct balance of reactivity and steric profile compared to its shorter analog, diiodomethane, influencing reaction outcomes and product profiles in complex synthetic sequences [2].

Quantitative Evidence Guide: Selecting 1,1-Diiodopropane Over Alternative Alkyl Iodides


Superior Reactivity of Gem-Diiodoalkanes as Organometallic Precursors Compared to Other Gem-Dihaloalkanes

The gem-diiodoalkane class, to which 1,1-diiodopropane belongs, is established as the most reactive among gem-dihaloalkanes for the generation of organometallic intermediates. This superior reactivity is a class-level inference, positioning it as a more potent precursor than its dibromo or dichloro analogs [1]. This heightened reactivity directly translates to its effectiveness in forming reactive carbenoids and alkylidene complexes, which are essential for a variety of bond-forming reactions [1].

Organometallic Chemistry Carbenoid Chemistry Synthetic Methodology

High Yield (68%) in Diels-Alder Reaction with 1,1-Diiodopropane as a Key Component

In a specific Diels-Alder reaction context, using 1,1-diiodopropane as a reactant with chromium chloride, lithium aluminum tetrahydride, and TMEDA in THF, a 68% yield was achieved for the desired cycloaddition product [1]. This yield is a direct, quantitative outcome that procurement specialists can benchmark against. While a direct comparator yield for an alternative diiodoalkane in this exact system is not provided, this figure establishes a baseline for performance evaluation.

Synthetic Chemistry Diels-Alder Reaction Yield Optimization

Enabling E-Selective Olefination via Gem-Dichromium Species Generation

The reduction of gem-diiodoalkanes like 1,1-diiodopropane with chromium(II) chloride (CrCl2) is a well-documented method for generating gem-dichromium species. These intermediates are uniquely capable of performing highly E-selective olefination reactions with aldehydes, a transformation for which zinc-based carbenoids are less effective due to the poor second reduction step [1]. This is a class-level inference that directly positions 1,1-diiodopropane as a key reagent for accessing this specific stereoselective outcome, which is often critical in pharmaceutical and natural product synthesis.

Olefination Chromium Chemistry Stereoselective Synthesis

Procurement Scenarios: Where 1,1-Diiodopropane (CAS 10250-52-9) Provides the Greatest Value


Synthesis of Complex Pharmaceutical Intermediates Requiring Stereocontrolled Alkene Formation

When a synthetic route demands the highly E-selective formation of a substituted alkene from an aldehyde, 1,1-diiodopropane is a critical reagent for generating the requisite gem-dichromium intermediate via reduction with CrCl2. This is a specific application where standard olefination methods (e.g., Wittig) may not provide sufficient stereocontrol, making the procurement of this compound essential for achieving the target molecular geometry [1].

Development of Novel Carbenoid Reactions for C-C Bond Formation

For research groups exploring new carbenoid or alkylidene transfer reactions, 1,1-diiodopropane serves as a highly reactive building block. Its ability to form organometallic intermediates under relatively mild conditions makes it an ideal substrate for methodology development, particularly in generating and trapping reactive species that are inaccessible from less reactive dihalides [1].

Specific Alkylidene Transfer in Multi-Component Diels-Alder Reactions

In complex, multi-component reactions where a specific alkylidene moiety needs to be installed with a defined yield, 1,1-diiodopropane has demonstrated practical utility, as shown by its 68% yield in a sterically demanding Diels-Alder transformation. For researchers encountering this or a similar reaction type, the compound offers a proven, quantifiable performance benchmark [1].

Technical Documentation Hub

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